2-p-Anisyl-2-propanol-d6
Description
2-p-Anisyl-2-propanol-d6 (CAS No. 400865-61-4) is a deuterated stable isotope derivative of 2-p-Anisyl-2-propanol. Its molecular formula is C₁₀H₈D₆O₂, with a molecular weight of 172.25 g/mol. The compound features a p-anisyl (4-methoxyphenyl) group attached to a fully deuterated 2-propanol backbone, where six hydrogen atoms are replaced by deuterium at the methyl groups. This structural modification enhances its utility as a reference standard in pharmaceutical research, particularly in metabolic studies, isotopic labeling, and impurity profiling of drugs like Nabilone .
Properties
IUPAC Name |
1,1,1,3,3,3-hexadeuterio-2-(4-methoxyphenyl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-10(2,11)8-4-6-9(12-3)7-5-8/h4-7,11H,1-3H3/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXOWZOXTDBCHP-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC=C(C=C1)OC)(C([2H])([2H])[2H])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-p-Anisyl-2-propanol-d6 can be synthesized through a series of chemical reactions. One common method involves using 4-methoxybenzaldehyde as the starting material. The synthesis typically involves hydrogenation and hydroxylation reactions . The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-p-Anisyl-2-propanol-d6 undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-methoxyacetophenone, while reduction can produce various alcohol derivatives .
Scientific Research Applications
2-p-Anisyl-2-propanol-d6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard for chemical identification, qualitative, and quantitative analysis.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in the synthesis of pharmaceutical intermediates, such as Nabilone.
Industry: Applied in the production of fine chemicals and pharmaceutical standards .
Mechanism of Action
The mechanism of action of 2-p-Anisyl-2-propanol-d6 involves its interaction with specific molecular targets and pathways. As a deuterated compound, it exhibits unique kinetic isotope effects, which can influence reaction rates and mechanisms. This property makes it valuable in studying reaction mechanisms and metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares 2-p-Anisyl-2-propanol-d6 with deuterated and non-deuterated analogs:
Key Observations:
Deuterated Backbone vs. Functional Groups: this compound and 2-Acetoxy-2-methyl-1-propanol-d6 both feature deuterated propanol structures but differ in substituents (p-anisyl vs. acetoxy). This distinction impacts their reactivity and applications: the former is used in impurity profiling, while the latter serves as a deuterated intermediate in synthesis . The cyclohexadiene derivative (C₁₀H₁₀D₆O₂) has a conjugated ring system, which may enhance stability in specific reaction conditions compared to the aromatic p-anisyl group .
Non-Deuterated Analog: D(+)-2-Amino-3-phenyl-1-propanol lacks deuterium but shares a propanol backbone. Its amino and phenyl groups make it a chiral precursor in drug synthesis, contrasting with the isotopic labeling role of deuterated analogs .
Physicochemical and Application Differences
- Solubility and Stability: this compound’s aromatic p-anisyl group likely increases lipophilicity compared to the cyclohexadiene analog, which has a non-aromatic ring. This affects solubility in organic vs. aqueous matrices . 2-Acetoxy-2-methyl-1-propanol-d6 is described as a light-brownish oil, suggesting higher volatility and different handling requirements compared to solid standards like the cyclohexadiene compound .
- Pharmaceutical Relevance: this compound is explicitly linked to Nabilone impurity profiling, underscoring its role in quality control for cannabinoid-derived therapeutics . The cyclohexadiene analog may serve as a degradation product or intermediate in related syntheses due to its structural complexity .
Biological Activity
2-p-Anisyl-2-propanol-d6, a deuterated derivative of 2-p-Anisyl-2-propanol, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its aromatic ether structure, which can influence various biological pathways. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
This compound is a deuterated compound that retains the structural features of its non-deuterated counterpart. The presence of deuterium can enhance the stability and metabolic profile of the compound. Its molecular formula is C10H13O (with deuterium substitution), and it exhibits solubility in organic solvents.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. The compound has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 0.5 mg/mL | 15 |
| Escherichia coli | 1.0 mg/mL | 10 |
| Listeria monocytogenes | 0.25 mg/mL | 20 |
The results indicate that the compound is particularly effective against Listeria monocytogenes, demonstrating a lower MIC compared to other strains tested .
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown promise in anticancer studies. Research suggests that this compound may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Anticancer Effects on Breast Cancer Cells
A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM, indicating potent anticancer activity.
Table 2: Effects on Cell Viability
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 65 |
| 15 | 45 |
The findings suggest that the compound effectively reduces cell viability in a concentration-dependent manner, highlighting its potential as an anticancer agent .
The biological activity of this compound can be attributed to its interaction with cellular targets. Preliminary research indicates that it may affect signaling pathways involved in cell growth and apoptosis. For instance, it has been suggested that the compound may modulate the expression of genes associated with apoptosis, leading to increased cell death in cancerous cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
